molecular formula C11H10N2OS B6385519 2-Hydroxy-5-(2-methylthiophenyl)pyrimidine CAS No. 1111108-33-8

2-Hydroxy-5-(2-methylthiophenyl)pyrimidine

Cat. No.: B6385519
CAS No.: 1111108-33-8
M. Wt: 218.28 g/mol
InChI Key: QMFYBAHMBVXKHD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methylthiophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hydroxy group at the second position and a 2-methylthiophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methylthiophenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-(2-methylthiophenyl)pyrimidine with a suitable hydroxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methylthiophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-Oxo-5-(2-methylthiophenyl)pyrimidine.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-5-(2-methylthiophenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methylthiophenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the 2-methylthiophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(2-methylphenyl)pyrimidine: Similar structure but lacks the sulfur atom in the thiophene ring.

    2-Hydroxy-5-(2-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a methyl group.

    2-Hydroxy-5-(2-methoxyphenyl)pyrimidine: Contains a methoxy group instead of a methyl group.

Uniqueness

2-Hydroxy-5-(2-methylthiophenyl)pyrimidine is unique due to the presence of the 2-methylthiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-10-5-3-2-4-9(10)8-6-12-11(14)13-7-8/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFYBAHMBVXKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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